

Application Notes and Protocols for C 87 in High-Throughput Screening

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Compound of Interest

Compound Name: C 87

Cat. No.: B2439096

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **C 87**, a novel small-molecule inhibitor of Tumor Necrosis Factor-alpha (TNF- α), in high-throughput screening (HTS) campaigns. Detailed protocols for relevant HTS assays are provided to facilitate the discovery and characterization of potential anti-inflammatory therapeutics.

Introduction to C 87

C 87 is a small molecule that directly binds to TNF- α , a key pro-inflammatory cytokine implicated in a wide range of inflammatory diseases.[1][2] By binding to TNF- α , **C 87** effectively blocks the interaction with its receptors, TNFR1 and TNFR2, thereby inhibiting downstream signaling pathways that lead to inflammation and apoptosis.[1][2] This mechanism of action makes **C 87** a valuable tool for studying TNF- α biology and a promising starting point for the development of novel anti-inflammatory drugs.

Mechanism of Action of C 87

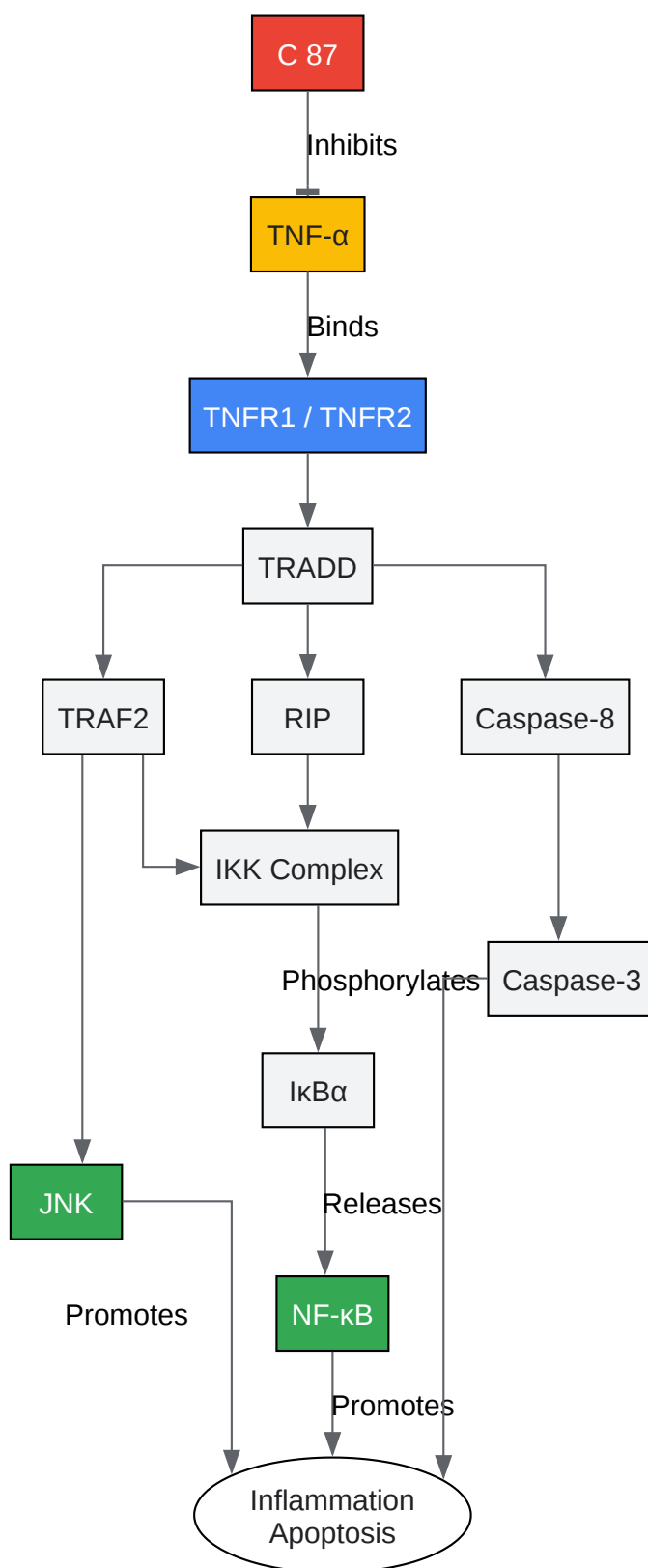
C 87 functions by directly targeting TNF- α . This interaction prevents TNF- α from binding to its cell surface receptors, TNFR1 and TNFR2. The downstream consequences of this inhibition are the blockage of several key signaling cascades, including:

- **NF- κ B Pathway:** **C 87** prevents the degradation of I κ B α , a critical step in the activation of the NF- κ B transcription factor, which regulates the expression of numerous pro-inflammatory

genes.[\[1\]](#)

- Caspase Activation: The compound has been shown to completely block the TNF- α -induced activation of caspase-3 and caspase-8, key executioners of apoptosis.[\[1\]](#)[\[2\]](#)
- JNK Pathway: The activity of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family involved in stress responses and inflammation, is significantly reduced by **C 87** in the presence of TNF- α .[\[1\]](#)

C 87 Signaling Pathway Inhibition



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Caption: **C 87** inhibits TNF- α , blocking downstream signaling pathways.

Quantitative Data for C 87

The following table summarizes the key quantitative metrics for **C 87**, demonstrating its potency and suitability for HTS applications.

Parameter	Value	Assay Type	Cell Line	Reference
IC50	8.73 μ M	TNF- α -induced cytotoxicity	L929	[1] [2]
Kd	110 nM	Surface Plasmon Resonance (SPR)	N/A	[2]

High-Throughput Screening Protocols

Several HTS-compatible assays can be employed to screen for small molecule inhibitors of TNF- α , leveraging the mechanism of action of **C 87** as a reference compound.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for TNF- α Production

This protocol is adapted from a validated HTS assay for TNF- α inhibitors and is suitable for a 1536-well plate format.[\[3\]](#)

Objective: To quantify the inhibition of lipopolysaccharide (LPS)-induced TNF- α production in THP-1 cells.

Materials:

- THP-1 cells (human monocytic cell line)
- RPMI-1640 medium with 10% FBS
- Lipopolysaccharide (LPS)
- **C 87** (or other test compounds) dissolved in DMSO

- HTRF TNF- α assay kit (containing cryptate- and XL665-labeled anti-TNF- α antibodies)
- 1536-well white solid bottom plates

Protocol:

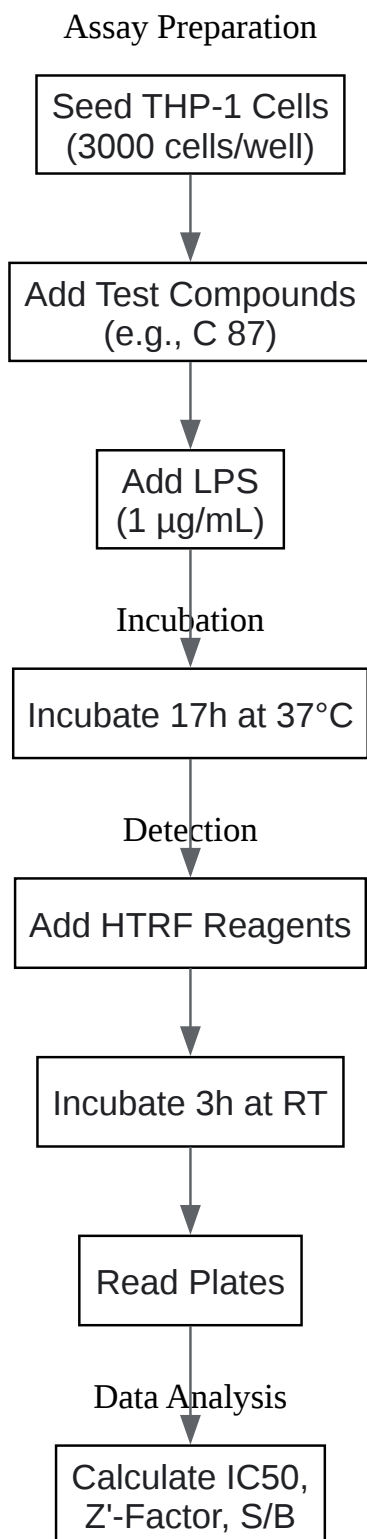
- Cell Seeding: Dispense 3,000 THP-1 cells in 4 μ L of culture medium per well into a 1536-well plate.
- Compound Addition: Add 23 nL of **C 87** or test compounds at various concentrations (e.g., a 7-point dilution series from 2.9 nM to 46 μ M) to the assay plates. Include DMSO-only wells as a negative control.
- Stimulation: After a 5-10 minute pre-incubation with the compounds, add 1 μ L of LPS solution to a final concentration of 1 μ g/mL to all wells except for the unstimulated controls.
- Incubation: Incubate the plates for 17 hours at 37°C in a humidified incubator with 5% CO₂.
- HTRF Reagent Addition: Add 5 μ L of the HTRF anti-TNF- α antibody mixture (cryptate and XL665 labeled) to each well.
- Final Incubation: Incubate the plates at room temperature for 3 hours, protected from light.
- Data Acquisition: Measure the fluorescence intensity at 615 nm and 665 nm with an HTRF-compatible plate reader. The HTRF ratio (665nm/615nm) is proportional to the amount of TNF- α produced.

Data Analysis and Quality Control:

- IC₅₀ Calculation: Determine the concentration of **C 87** or test compounds that causes 50% inhibition of TNF- α production.
- Z'-Factor: This metric assesses the quality of the assay. A Z'-factor of 0.8 has been reported for a similar HTS assay, indicating an excellent screening window.[3] The Z'-factor is calculated using the formula: $Z' = 1 - (3 * (SD_{max} + SD_{min})) / |Mean_{max} - Mean_{min}|$ where max refers to the stimulated control (LPS + DMSO) and min refers to the unstimulated control.

- Signal-to-Background Ratio (S/B): Calculated as the mean signal of the stimulated control divided by the mean signal of the unstimulated control. A ratio of approximately 8.4 has been observed in similar assays.[3]

HTS Workflow for TNF- α Inhibition using HTRF



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